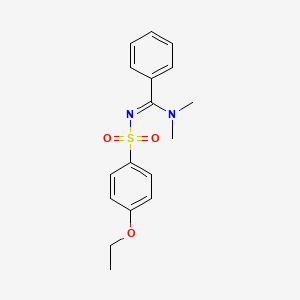
N'-(4-etoxi-bencenosulfonil)-N,N-dimetil-bencenocarboximida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4-ethoxyphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide is a versatile chemical compound with a molecular formula of C₁₇H₂₀N₂O₃S and an average mass of 332.417 Da . This compound is known for its diverse applications in scientific research and industry.
Aplicaciones Científicas De Investigación
N’-(4-ethoxyphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action
It is known that the compound can undergo reactions at the benzylic position . The compound’s interaction with its targets could lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Based on its structure, it may be involved in reactions related to the sulfonyl and carboximidamide groups .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with N,N-dimethylbenzenecarboximidamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of N’-(4-ethoxyphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N’-(4-ethoxyphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenecarboximidamides.
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-ethoxyphenyl)sulfonyl]-n-phenylglycine: Similar structure but with a glycine moiety.
N-[(4-ethoxyphenyl)sulfonyl]glycine: Contains a glycine derivative instead of the benzenecarboximidamide group.
Uniqueness
N’-(4-ethoxyphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
N'-(4-ethoxyphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-22-15-10-12-16(13-11-15)23(20,21)18-17(19(2)3)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3/b18-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFLSIVNRTZHRN-ZCXUNETKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24791611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-BROMOPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2530714.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2530716.png)
![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)
![2-{[5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2530718.png)

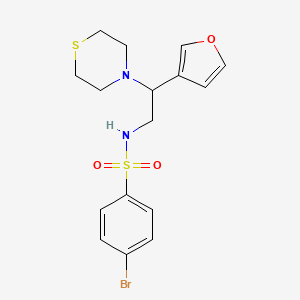
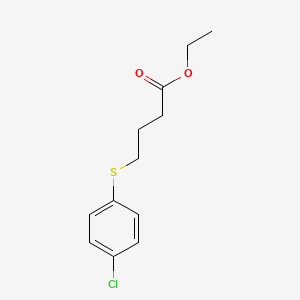
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2530727.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2530728.png)
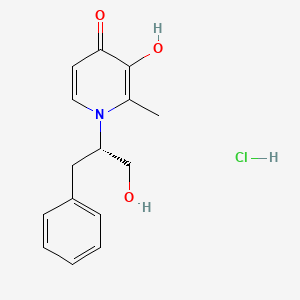
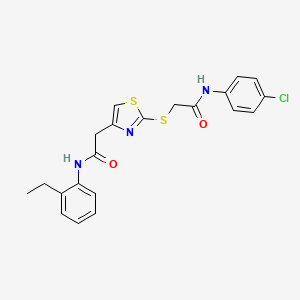
![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)
![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)
